Levofloxacin Q-acid

Description

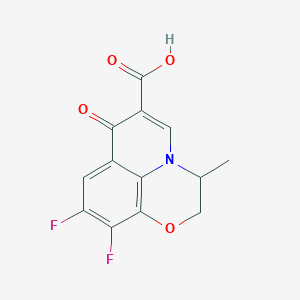

Structure

3D Structure

Properties

IUPAC Name |

(2S)-6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO4/c1-5-4-20-12-9(15)8(14)2-6-10(12)16(5)3-7(11(6)17)13(18)19/h2-3,5H,4H2,1H3,(H,18,19)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKWWNNJFKZNJO-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60143604 | |

| Record name | Levofloxacin q-acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100986-89-8, 82419-35-0 | |

| Record name | Levofloxacin Q-acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100986-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levofloxacin q-acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100986898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levofloxacin q-acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8,9-Difluoro-3-methyl-6-oxo-2,3-dihydro-6H-1-oxa-3a-aza-phenalene-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.398 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-, (3S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2S)-6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.0,5,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOFLOXACIN Q-ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08GT8FY84E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Levofloxacin Q-acid chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levofloxacin Q-acid, systematically named (S)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid, is a pivotal chemical intermediate in the synthesis of Levofloxacin, a third-generation fluoroquinolone antibiotic.[3] As a key precursor, the purity and characterization of this compound are of paramount importance in the pharmaceutical industry to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and analytical methodologies related to this compound.

Chemical Structure and Identification

This compound possesses a tricyclic core structure fundamental to the quinolone class of antibiotics. The chemical identity of this compound is well-established through various nomenclature and registry systems.

| Identifier | Value |

| IUPAC Name | (2S)-6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid[2] |

| CAS Number | 100986-89-8[2] |

| Molecular Formula | C₁₃H₉F₂NO₄[2][4] |

| Molecular Weight | 281.21 g/mol [2][4] |

| SMILES | C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O[2] |

| InChI Key | NVKWWNNJFKZNJO-YFKPBYRVSA-N[2] |

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its handling, processing, and role in synthesis.

| Property | Value |

| Appearance | White to light yellow powder/crystal |

| Melting Point | >300 °C |

| Solubility | Slightly soluble in DMSO |

| pKa (Predicted) | 2.99[5] |

| XLogP (Predicted) | 1.931[5] |

| Topological Polar Surface Area | 68.53 Ų[5] |

| Optical Rotation | -64° (c=1 in DMSO)[6] |

Synthesis of this compound

This compound is a key intermediate in the synthesis of Levofloxacin. The general synthetic route involves the cyclization of a substituted quinolone precursor. While specific industrial protocols are proprietary, the chemical literature outlines the fundamental steps.

Representative Synthetic Protocol

The synthesis of Levofloxacin often starts from (S)-(-)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid ethyl ester. The hydrolysis of this ester yields this compound.

Materials:

-

(S)-(-)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid ethyl ester

-

Sodium hydroxide (B78521) or another suitable base

-

Water

-

Hydrochloric acid or another suitable acid for neutralization

-

Ethanol (B145695) or other suitable solvent for crystallization

Procedure:

-

The starting ester is dissolved in a suitable solvent, such as ethanol or a mixture of water and a miscible organic solvent.

-

An aqueous solution of a base (e.g., sodium hydroxide) is added to the reaction mixture.

-

The mixture is heated to reflux and stirred for a specified period to ensure complete hydrolysis of the ester.

-

After cooling, the reaction mixture is acidified with an acid (e.g., hydrochloric acid) to precipitate the this compound.

-

The precipitated solid is collected by filtration, washed with water, and then with a suitable organic solvent.

-

The crude product is then purified by recrystallization from an appropriate solvent system to yield pure this compound.

The following diagram illustrates the synthetic pathway from this compound to Levofloxacin.

Analytical Methodologies

The quality control of this compound is critical. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for assessing its purity and quantifying impurities.

Representative HPLC Protocol

This protocol is a general representation for the analysis of Levofloxacin and its related substances, including this compound.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV spectrophotometry at a wavelength of approximately 294 nm.[7]

-

Column Temperature: Maintained at a constant temperature, for instance, 35°C.[7]

Sample Preparation:

-

Accurately weigh a known amount of the this compound sample.

-

Dissolve the sample in a suitable diluent (often the mobile phase).

-

Filter the solution through a 0.45 µm filter before injection into the HPLC system.

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a known volume of the prepared sample solution.

-

Record the chromatogram and determine the peak area of this compound and any impurities.

-

Calculate the purity of the sample based on the relative peak areas.

The following diagram illustrates a typical analytical workflow for HPLC analysis.

Biological Context: Mechanism of Action of Levofloxacin

While this compound itself is considered inactive, it is the direct precursor to the potent antibiotic Levofloxacin.[8] Understanding the mechanism of action of the final drug product provides essential context for the importance of its synthesis. Levofloxacin exerts its bactericidal effects by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV.

-

DNA Gyrase: This enzyme is responsible for the negative supercoiling of bacterial DNA, a process essential for DNA replication and transcription.

-

Topoisomerase IV: This enzyme is crucial for the segregation of replicated daughter chromosomes during cell division.

By inhibiting these enzymes, Levofloxacin disrupts essential cellular processes, leading to bacterial cell death. The following diagram illustrates this mechanism.

Conclusion

This compound is a fundamentally important molecule in pharmaceutical manufacturing. A thorough understanding of its chemical and physical properties, combined with robust synthetic and analytical methods, is essential for the consistent production of high-quality Levofloxacin. This guide provides a foundational overview for professionals in the field, emphasizing the critical parameters for the control and use of this key intermediate.

References

- 1. Levofloxacin | C18H20FN3O4 | CID 149096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C13H9F2NO4 | CID 688333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sciforum.net [sciforum.net]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 82419-35-0 | Benchchem [benchchem.com]

- 6. sphinxsai.com [sphinxsai.com]

- 7. Synthesis and Evaluation of Antimicrobial Activity of [R4W4K]-Levofloxacin and [R4W4K]-Levofloxacin-Q Conjugates [mdpi.com]

- 8. Levofloxacin - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of (S)-(-)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid and its Conversion to Levofloxacin

This technical guide provides a comprehensive overview of the synthesis of (S)-(-)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, a key intermediate in the production of the broad-spectrum fluoroquinolone antibiotic, Levofloxacin. The document details the synthetic pathways, experimental protocols, and reaction conditions, presenting quantitative data in structured tables for clarity and comparison. Visual diagrams generated using Graphviz are included to illustrate the chemical transformations and workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical synthesis.

Synthesis of the Core Intermediate: (S)-(-)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid

The primary route for obtaining the title carboxylic acid involves the hydrolysis of its corresponding ethyl ester, (S)-9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-oxazino[2,3,4-ij]quinoline-6-carboxylate. This process is typically carried out under acidic or basic conditions.

Synthetic Pathway from Ethyl Ester

The hydrolysis of the ethyl ester to the carboxylic acid is a critical step. An alternative, more direct industrial approach involves a one-step method where the ester is hydrolyzed and the resulting carboxylate salt is directly used in the subsequent reaction with N-methylpiperazine without isolation of the carboxylic acid.

Experimental Protocol for Hydrolysis

A representative experimental protocol for the acidic hydrolysis of the ethyl ester is as follows:

-

To the residue obtained after the recovery of dimethylformamide (DMF) from the previous step, add acetic acid followed by water at room temperature and stir the mixture.

-

Slowly add sulfuric acid dropwise. Upon completion of the addition, heat the mixture to reflux and maintain at reflux for 1 hour.

-

After the reaction is complete, cool the mixture to room temperature and filter.

-

Wash the filter cake with water and dry to yield the desired carboxylic acid.

Conversion to Levofloxacin

The final step in the synthesis of Levofloxacin is the nucleophilic substitution reaction between (S)-(-)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid and N-methylpiperazine. This reaction is typically carried out in a polar aprotic solvent at elevated temperatures.

General Reaction Scheme

The reaction involves the displacement of the fluorine atom at the C-10 position of the pyridobenzoxazine ring system by the secondary amine of N-methylpiperazine.

Tabulated Reaction Conditions

Various conditions for the synthesis of Levofloxacin have been reported. The following table summarizes the key parameters from different studies.

| Reactant 1 (Carboxylic Acid) | Reactant 2 (N-Methylpiperazine) | Solvent | Temperature | Reaction Time | Yield | Reference |

| 1 mol | 2 mol | DMSO | 80 °C | Not specified | High | |

| 17.8 mmol (5g) | 37.9 mmol (4.2 mL) | DMSO | 120 °C | 2.5 h | 91.3% | |

| 17.79 mmol (5g) | 0.06 mol (6.8 mL) | None (neat) | Reflux | 40 min | Not specified |

Detailed Experimental Protocols

Protocol A: DMSO Solvent at 80°C

-

In a 2 L round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, combine (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]benzoxazine-6-carboxylic acid (1 mol) and N-methylpiperazine (2 mol).

-

Add 200 mL of dimethyl sulfoxide (B87167) (DMSO).

-

Heat the reaction mixture to 80°C and maintain until the reaction is complete, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, proceed with the work-up and purification steps to isolate Levofloxacin.

Protocol B: DMSO Solvent at 120°C

-

Suspend (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]benzoxazine-6-carboxylic acid (5g, 17.8 mmol) in DMSO (2.5 mL) and N-methylpiperazine (4.2 mL, 37.9 mmol).

-

Heat the reaction mixture to 120°C, at which point the suspension should dissolve.

-

Maintain the temperature for 2.5 hours until the reaction is complete.

-

Cool the mixture to 70°C and add isopropanol (B130326) (25 mL).

-

Slurry the mixture for 1 hour at ambient temperature.

-

Filter the product and dry overnight to obtain Levofloxacin (yield: 5.86 g, 91.3%).

Protocol C: Neat Reaction

-

Suspend (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]benzoxazine-6-carboxylic acid (5g, 17.79 mmol) in N-methylpiperazine (6.8 mL, 0.06 mol).

-

Heat the mixture to reflux and maintain for 40 minutes.

-

Cool the mixture to 80°C.

-

Add isopropanol (10 mL) and n-heptane (10 mL) at this temperature.

-

Further cool to 0°C, filter under vacuum, wash with isobutanol (7 mL) and n-heptane (10 mL), and dry overnight to obtain Levofloxacin (yield: 2.83 g, 77.3%).

Purification and Hemihydrate Formation

Crude Levofloxacin can be purified by recrystallization. A common method involves dissolving the crude product in a mixture of ethanol (B145695) and water, treating with activated carbon, and then cooling to induce crystallization. This process can also be controlled to selectively produce the stable hemihydrate form, which is often used as the active pharmaceutical ingredient (API).

Experimental Protocol for Purification and Hemihydrate Formation[5]

-

Dissolve crude Levofloxacin (150 g) in a mixture of ethanol (810 mL) and water (90 mL).

-

Add activated carbon (10 g) and stir the mixture at reflux temperature for approximately 30 minutes.

-

Filter the hot reaction mass.

-

Cool the filtrate to 5-10°C and hold for 1 hour to allow for crystallization.

-

Filter the product and dry at 60-70°C to a constant weight to yield Levofloxacin hemihydrate.

-

The filtrate can be distilled under vacuum at a temperature below 60°C to recover the isopropanol for future use.

An In-depth Technical Guide to Levofloxacin Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Levofloxacin Carboxylic Acid, a key intermediate in the synthesis of the broad-spectrum fluoroquinolone antibiotic, levofloxacin. This document details its chemical identity, physicochemical properties, synthesis, and analytical methodologies.

Chemical Identity

Levofloxacin Carboxylic Acid, also known as Levofloxacin Q-Acid or Levofloxacin Related Compound B, is the core molecular scaffold of levofloxacin, lacking the N-methylpiperazine moiety responsible for the latter's antibacterial activity.

-

IUPAC Name: (3S)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid

-

CAS Number: 100986-89-8[1]

Physicochemical Properties

A summary of the key physicochemical properties of Levofloxacin Carboxylic Acid is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₉F₂NO₄ | [1] |

| Molecular Weight | 281.21 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | >300 °C | [2] |

| Boiling Point | 459.2 ± 45.0 °C (Predicted) | [2] |

| Density | 1.61 ± 0.1 g/cm³ (Predicted) | [2] |

| Solubility | DMSO (Slightly), Limited solubility in water | [1][2] |

| Storage | Sealed in dry, Room Temperature | [2] |

Synthesis and Logical Relationships

Levofloxacin Carboxylic Acid is a pivotal intermediate in the synthesis of Levofloxacin. The general synthetic pathway involves the formation of the tricyclic carboxylic acid, followed by the condensation with N-methylpiperazine.

Experimental Protocol: Synthesis of Levofloxacin Carboxylic Acid

A representative synthetic procedure for obtaining Levofloxacin Carboxylic Acid from its ethyl ester is outlined below.[3]

-

Starting Material: Ethyl (S)-9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1][2]oxazino[2,3,4-ij]quinoline-6-carboxylate.

-

Hydrolysis:

-

To the residue after recovery of DMF from the previous step, add acetic acid followed by water at room temperature with stirring.

-

Slowly add sulfuric acid dropwise.

-

Heat the mixture to reflux and maintain for 1 hour.

-

-

Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the resulting precipitate.

-

Wash the filter cake with water and dry to yield Levofloxacin Carboxylic Acid.

-

Experimental Protocol: Synthesis of Levofloxacin from Levofloxacin Carboxylic Acid

The following protocol details the condensation reaction to produce Levofloxacin.[4]

-

Reaction Setup: In a 2 L round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, combine Levofloxacin Carboxylic Acid (1 mol) and N-methyl piperazine (B1678402) (2 mol) in 200 ml of DMSO.

-

Reaction Conditions: Heat the reaction mixture to 80 °C and maintain until the reaction is complete, as monitored by a suitable method like TLC.

-

Work-up and Isolation:

-

After completion, add 1200 ml of isopropyl alcohol to the flask and stir for approximately 60 minutes at 25 °C.

-

Filter the precipitated solid and wash with 175 ml of isopropyl alcohol.

-

Dry the product at 60-70 °C to a constant weight to obtain crude Levofloxacin.

-

Analytical Methodologies

The primary analytical technique for the separation and quantification of Levofloxacin Carboxylic Acid, often as a related substance of Levofloxacin, is High-Performance Liquid Chromatography (HPLC).

HPLC Methods for Analysis

Various HPLC methods have been developed for the analysis of Levofloxacin and its impurities. The conditions can be adapted for the specific analysis of Levofloxacin Carboxylic Acid. A summary of typical conditions is provided in Table 2.

| Parameter | Method 1 | Method 2 |

| Column | Cosmosil C18 (250mm x 4.6mm), 5µm | Inertsil ODS-3V C18 (250mm x 4.6mm), 5µm |

| Mobile Phase | Isocratic: Buffer and Methanol (68:32 v/v) | Buffer and Methanol (70:30 v/v) |

| Buffer | - | 8.5g ammonium (B1175870) acetate, 1.25g cupric sulfate, and 1.g L-Isoleucine in 1000ml water |

| Flow Rate | - | 0.7 ml/min |

| Detection | - | UV at 340 nm |

| Column Temp. | - | 42°C |

| Reference | [5] | [6] |

Biological Activity

Levofloxacin Carboxylic Acid is generally considered to be microbiologically inactive.[7] Its structural role is that of a precursor to the active pharmaceutical ingredient, Levofloxacin. The antibacterial properties of Levofloxacin arise from the presence of the N-methylpiperazine substituent at the C-7 position, which is absent in the carboxylic acid intermediate. However, there has been some research into conjugating Levofloxacin Carboxylic Acid with other molecules, such as peptides, to explore potential synergistic effects.[7]

Conclusion

Levofloxacin Carboxylic Acid is a critical molecule in the manufacturing of the widely used antibiotic, Levofloxacin. A thorough understanding of its properties, synthesis, and analysis is paramount for drug development professionals involved in the quality control and production of Levofloxacin. This guide provides a foundational understanding of these key technical aspects.

References

The Crucial Role of Levofloxacin Q-Acid in the Stereoselective Synthesis of Levofloxacin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levofloxacin (B1675101), the levorotatory enantiomer of ofloxacin (B1677185), is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its stereospecific nature is critical to its enhanced antibacterial efficacy and reduced side effects compared to the racemic ofloxacin. The stereoselective synthesis of levofloxacin is a key focus in pharmaceutical manufacturing, and at the heart of this process lies a pivotal intermediate: (S)-(-)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]benzoxazine-6-carboxylic acid, commonly known as Levofloxacin Q-acid. This technical guide provides a comprehensive overview of the role of this compound in the stereoselective synthesis of levofloxacin, detailing synthetic strategies, experimental protocols, and analytical methodologies for ensuring chiral purity.

The Significance of Stereoselectivity

The pharmacological activity of ofloxacin resides almost exclusively in the (S)-enantiomer, levofloxacin. The (R)-enantiomer is significantly less active and can contribute to unwanted side effects. Therefore, the production of enantiomerically pure levofloxacin is paramount. This can be achieved through two primary strategies: the resolution of racemic ofloxacin or, more efficiently, through the stereoselective synthesis utilizing a chiral precursor like this compound.

Synthetic Pathways to Levofloxacin via this compound

The primary role of this compound is to serve as the chiral scaffold upon which the final levofloxacin molecule is constructed. The synthesis involves the nucleophilic substitution of the fluorine atom at the C-10 position of the Q-acid with N-methylpiperazine.

General Synthetic Scheme

The overall transformation is depicted below:

Caption: General synthesis of Levofloxacin from this compound.

The key to a successful stereoselective synthesis lies in obtaining enantiomerically pure this compound. This can be accomplished through two main approaches:

-

Asymmetric Synthesis: Direct synthesis of the (S)-enantiomer of the Q-acid using chiral catalysts or auxiliaries.

-

Chiral Resolution: Synthesis of the racemic Q-acid followed by separation of the enantiomers.

Asymmetric Synthesis of this compound

While direct asymmetric synthesis of this compound is the more elegant and often more efficient approach, detailed industrial-scale protocols are often proprietary. However, research in asymmetric catalysis for the synthesis of chiral benzoxazine (B1645224) derivatives provides a foundation for this strategy. One notable approach involves the chemoenzymatic synthesis of a key precursor, (S)-(-)-7,8-difluoro-3-methyl-3,4-dihydro-2H-benzo-[b]oxazine, which can then be converted to this compound.

Experimental Protocol: Chemoenzymatic Synthesis of a Chiral Benzoxazine Precursor[3]

This protocol outlines the bioreduction of a prochiral ketone to an enantiopure alcohol, a key step in the synthesis of the chiral benzoxazine core.

-

Bioreduction of 1-(2-nitrophenoxy)propan-2-one:

-

To a solution of the ketone in a suitable buffer (e.g., phosphate (B84403) buffer), add the alcohol dehydrogenase from Rhodococcus ruber (ADH-A).

-

Include a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

-

Monitor the reaction progress by chiral HPLC or GC.

-

Upon completion, extract the (S)-alcohol with an organic solvent (e.g., ethyl acetate).

-

Purify the product by column chromatography.

-

This enantiopure (S)-alcohol can then be subjected to further reactions, including cyclization and subsequent elaboration to yield this compound.

Chiral Resolution of Racemic Precursors

A common industrial approach involves the synthesis of a racemic intermediate, followed by resolution to isolate the desired (S)-enantiomer.

Experimental Protocol: Resolution of Racemic Ofloxacin via Diastereomeric Salt Formation

This method can be adapted for the resolution of racemic precursors to this compound.

-

Salt Formation:

-

Dissolve the racemic mixture in a suitable solvent (e.g., a mixture of methanol (B129727) and chloroform).

-

Add a chiral resolving agent, such as a tartaric acid derivative (e.g., O,O'-dibenzoyl-(2R,3R)-tartaric acid) or an amino acid (e.g., L-glutamic acid).

-

Stir the mixture to allow for the formation of diastereomeric salts.

-

-

Fractional Crystallization:

-

Induce crystallization by cooling the solution or by slow evaporation of the solvent.

-

The less soluble diastereomeric salt will precipitate out.

-

Filter the crystals and wash with a small amount of cold solvent.

-

-

Liberation of the Enantiomer:

-

Treat the isolated diastereomeric salt with a base (e.g., sodium bicarbonate solution) to neutralize the resolving agent.

-

Extract the free enantiomer with an organic solvent.

-

Wash and dry the organic layer, and evaporate the solvent to obtain the enantiomerically enriched product.

-

Synthesis of Levofloxacin from this compound

Once enantiomerically pure this compound is obtained, the final step is the condensation with N-methylpiperazine.

Experimental Protocol: Synthesis of Levofloxacin[4][6][7]

-

Reaction Setup:

-

In a reaction vessel, combine this compound, N-methylpiperazine, and a high-boiling polar solvent such as dimethyl sulfoxide (B87167) (DMSO). An alkaline substance like sodium hydroxide (B78521) may also be added.

-

The molar ratio of this compound to N-methylpiperazine is typically around 1:1.0-1.5.

-

-

Reaction Conditions:

-

Heat the reaction mixture to a temperature ranging from 90°C to 110°C.

-

Maintain the reaction for 6-10 hours, monitoring the progress by TLC or HPLC.

-

-

Work-up and Purification:

-

After the reaction is complete, remove the excess N-methylpiperazine and solvent under reduced pressure.

-

The crude levofloxacin can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

-

Quantitative Data

| Step | Reactants | Reagents/Solvents | Conditions | Yield | Enantiomeric Excess (ee%) | Reference |

| Synthesis of Levofloxacin | This compound, N-methylpiperazine | DMSO, NaOH | 90-110°C, 6-10 h | High | >99% | |

| Purification of Levofloxacin | Crude Levofloxacin | Ethanol/Water | Recrystallization | - | - |

Analytical Methods for Chiral Purity Determination

Ensuring the enantiomeric purity of Levofloxacin is critical for its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

Experimental Protocol: Chiral HPLC Analysis of Levofloxacin

-

Chromatographic System:

-

Column: A chiral stationary phase (CSP) column, such as a Chiralpak column, or a conventional C18 column with a chiral mobile phase additive.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., ethanol, isopropanol) is commonly used with CSPs. For ligand-exchange chromatography on a C18 column, an aqueous solution containing a chiral ligand (e.g., L-isoleucine) and a metal salt (e.g., copper sulfate) in a mixture with an organic modifier like methanol is employed.

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength where levofloxacin has strong absorbance (e.g., 294 nm).

-

-

Sample Preparation:

-

Dissolve a known amount of the levofloxacin sample in the mobile phase or a suitable solvent.

-

Filter the sample through a 0.45 µm filter before injection.

-

-

Analysis:

-

Inject the sample into the HPLC system.

-

The two enantiomers will be separated and will appear as distinct peaks in the chromatogram.

-

Calculate the enantiomeric excess by determining the area of each peak.

-

| Parameter | Condition 1 | Condition 2 |

| Column | Chiralpak IC | C18 |

| Mobile Phase | n-hexane/isopropanol | Methanol/Water with L-isoleucine and Copper Sulfate |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 294 nm | UV at 340 nm |

| Reference | - | - |

Logical Workflow Diagrams

Asymmetric Synthesis Workflow

Caption: Workflow for the asymmetric synthesis of levofloxacin.

Chiral Resolution Workflow

Caption: Workflow for levofloxacin synthesis via chiral resolution.

Conclusion

This compound is an indispensable chiral building block in the stereoselective synthesis of levofloxacin. The methodologies for obtaining enantiomerically pure Q-acid, either through direct asymmetric synthesis or by chiral resolution of racemic intermediates, are central to the production of this important antibiotic. The subsequent condensation with N-methylpiperazine provides a direct route to the final active pharmaceutical ingredient. Rigorous analytical control of chiral purity throughout the process is essential to ensure the quality, safety, and efficacy of the final drug product. The continuous development of more efficient and scalable stereoselective synthetic routes involving this compound remains an active area of research in pharmaceutical chemistry.

Levofloxacin Q-acid: A Comprehensive Technical Guide on Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levofloxacin (B1675101) Q-acid, also known as descarboxy-levofloxacin, is a key impurity and degradation product of the broad-spectrum fluoroquinolone antibiotic, Levofloxacin. The presence and concentration of this impurity are critical quality attributes that can impact the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the known physicochemical properties of Levofloxacin Q-acid and outlines detailed experimental protocols for the determination of its solubility and stability characteristics. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide also infers its potential behavior based on its chemical structure and provides a framework for its systematic evaluation in accordance with regulatory guidelines.

Introduction

Levofloxacin is a synthetic antibacterial agent of the fluoroquinolone class and is the pure (-)-(S)-enantiomer of the racemic drug substance ofloxacin.[1] During the synthesis, formulation, and storage of Levofloxacin, various related substances and degradation products can be formed. This compound, with the chemical name (S)-(-)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, is a significant process impurity and degradant.[2] Understanding the solubility and stability of this compound is crucial for the development of robust analytical methods for impurity profiling, for setting appropriate specification limits, and for ensuring the overall quality of Levofloxacin drug substance and drug product.

Physicochemical Properties of this compound

While extensive experimental data is scarce, the fundamental physicochemical properties of this compound have been reported and are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | (S)-(-)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid | [2] |

| Synonyms | Descarboxy-levofloxacin, Levofloxacin carboxylic acid | [3] |

| Molecular Formula | C₁₃H₉F₂NO₄ | [3] |

| Molecular Weight | 281.21 g/mol | [3] |

| Appearance | White to light yellow powder/crystal | [4] |

| Purity | ≥98% | [4] |

Predicted Solubility and Stability Characteristics

Based on its chemical structure, certain predictions can be made about the solubility and stability of this compound, particularly in comparison to its parent compound, Levofloxacin.

Solubility Profile

The key structural difference between Levofloxacin and this compound is the absence of the N-methylpiperazinyl group at the C-7 position in the latter. This substitution significantly alters the molecule's ionization properties. Levofloxacin is a zwitterionic compound with both a carboxylic acid group (pKa ~6.0) and a basic piperazinyl group (pKa of the conjugate acid ~8.0). This results in a characteristic U-shaped pH-solubility profile, with higher solubility at both acidic and basic pH values and a minimum solubility near its isoelectric point.

This compound, lacking the basic piperazinyl moiety, is primarily an acidic compound due to the presence of the carboxylic acid group. Therefore, its aqueous solubility is expected to be highly pH-dependent, with low solubility in acidic solutions and increasing solubility as the pH becomes more alkaline and the carboxylic acid group deprotonates to form a more soluble carboxylate salt. The solubility in organic solvents will be dictated by the polarity of the solvent and the potential for hydrogen bonding with the carboxylic acid group.

Stability Profile

The stability of this compound is a critical parameter. As a degradation product, its own stability under various stress conditions can influence the overall impurity profile of a drug product over its shelf life.

-

Hydrolytic Stability: The core benzoxazine (B1645224) ring system is generally stable. The carboxylic acid functional group is also typically stable to hydrolysis under neutral and acidic conditions.

-

Photostability: Fluoroquinolones as a class are known to be susceptible to photodegradation. It is anticipated that this compound will also exhibit sensitivity to light, particularly in solution.

-

Thermal Stability: The compound is expected to be relatively stable at ambient temperatures in the solid state. However, elevated temperatures, especially in the presence of moisture, could potentially lead to degradation.

-

Oxidative Stability: The molecule does not contain functional groups that are highly susceptible to oxidation, such as the piperazine (B1678402) ring found in Levofloxacin. Therefore, it is predicted to be more stable towards oxidative stress compared to the parent drug.

Proposed Experimental Protocols

The following sections detail the recommended experimental methodologies for the comprehensive characterization of the solubility and stability of this compound. These protocols are based on established methods for fluoroquinolones and guidelines from the International Council for Harmonisation (ICH).[5][6][7]

Solubility Determination

4.1.1. pH-Solubility Profile

This experiment aims to determine the aqueous solubility of this compound across a physiologically and pharmaceutically relevant pH range.

-

Materials: this compound reference standard, a series of buffers (e.g., phosphate (B84403), citrate, borate) covering a pH range from 2 to 10, purified water, and appropriate analytical instrumentation (e.g., HPLC-UV, UV-Vis spectrophotometer).

-

Procedure:

-

Prepare a series of buffers at various pH values (e.g., 2, 4, 6, 7, 8, 10).

-

Add an excess amount of this compound to a known volume of each buffer in separate sealed containers.

-

Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, centrifuge or filter the samples to remove undissolved solid.

-

Quantify the concentration of dissolved this compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV).

-

Plot the solubility (in mg/mL or mol/L) as a function of pH.

-

4.1.2. Solubility in Organic Solvents

This protocol determines the solubility of this compound in various organic solvents commonly used in pharmaceutical processing.

-

Materials: this compound reference standard, a range of organic solvents (e.g., methanol, ethanol, acetonitrile (B52724), acetone, dichloromethane, dimethyl sulfoxide), and analytical instrumentation.

-

Procedure:

-

Add an excess amount of this compound to a known volume of each solvent in separate sealed containers.

-

Agitate the samples at a constant temperature until equilibrium is reached.

-

Filter the samples and quantify the concentration of the dissolved compound in the filtrate.

-

Stability-Indicating Method Development and Forced Degradation Studies

A stability-indicating analytical method is crucial to separate the intact this compound from any potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.

4.2.1. Method Development

A reverse-phase HPLC method should be developed and validated according to ICH Q2(R1) guidelines. A typical starting point would be a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol), run in either isocratic or gradient mode. The detection wavelength should be selected based on the UV spectrum of this compound.

4.2.2. Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical method.[5][6]

-

Acid Hydrolysis: Treat a solution of this compound with a strong acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60-80 °C).

-

Base Hydrolysis: Treat a solution with a strong base (e.g., 0.1 N NaOH) at an elevated temperature.

-

Oxidative Degradation: Expose a solution to an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 105 °C).

-

Photodegradation: Expose the solid compound and a solution to a light source according to ICH Q1B guidelines.

Samples from each stress condition should be analyzed at various time points using the developed stability-indicating HPLC method.

Data Presentation

The following tables are templates for the clear and structured presentation of the experimental data obtained from the protocols described above.

Table 1: pH-Solubility Profile of this compound at 25 °C

| pH | Solubility (mg/mL) | Standard Deviation |

| 2.0 | ||

| 4.0 | ||

| 6.0 | ||

| 7.0 | ||

| 8.0 | ||

| 10.0 |

Table 2: Solubility of this compound in Various Solvents at 25 °C

| Solvent | Solubility (mg/mL) | Standard Deviation |

| Water | ||

| Methanol | ||

| Ethanol | ||

| Acetonitrile | ||

| Dichloromethane | ||

| Dimethyl Sulfoxide |

Table 3: Summary of Forced Degradation Studies of this compound

| Stress Condition | % Degradation | Number of Degradants | RRT of Major Degradant(s) |

| 0.1 N HCl, 80 °C, 24h | |||

| 0.1 N NaOH, 80 °C, 24h | |||

| 3% H₂O₂, RT, 24h | |||

| Heat (Solid), 105 °C, 72h | |||

| Heat (Solution), 80 °C, 72h | |||

| Photolytic (ICH Q1B) |

Visualizations

The following diagrams illustrate key relationships and workflows relevant to the study of this compound.

Caption: Simplified degradation pathway of Levofloxacin.

Caption: Proposed experimental workflow for characterization.

Conclusion

While this compound is a well-known impurity of Levofloxacin, detailed public data on its solubility and stability are limited. This guide has provided the known physicochemical properties and, more importantly, a comprehensive framework of experimental protocols for the thorough characterization of these critical attributes. By following the outlined methodologies, researchers and drug development professionals can generate the necessary data to understand the behavior of this compound, develop robust control strategies, and ultimately ensure the quality, safety, and efficacy of Levofloxacin-containing pharmaceutical products. The provided templates for data presentation and visualizations offer a clear structure for reporting and interpreting the generated results.

References

- 1. Levofloxacin | C18H20FN3O4 | CID 149096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Levofloxacin carboxylic acid | 100986-89-8 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. akjournals.com [akjournals.com]

- 7. ICH Official web site : ICH [ich.org]

Spectroscopic Profile of Levofloxacin Q-acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Levofloxacin (B1675101) Q-acid, a significant impurity of the broad-spectrum fluoroquinolone antibiotic, Levofloxacin. Understanding the spectral characteristics of this impurity is crucial for quality control, stability studies, and regulatory compliance in the pharmaceutical industry. This document outlines the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Introduction to Levofloxacin Q-acid

This compound, chemically known as (S)-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid, is a process-related impurity and a potential degradant of Levofloxacin. Its molecular formula is C₁₃H₉F₂NO₄, and it has a molecular weight of 281.21 g/mol . The structural similarity to the active pharmaceutical ingredient (API) necessitates robust analytical methods for its detection and quantification.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. Due to the limited availability of published spectra specifically for this impurity, the data presented is a combination of reported values and expected spectral characteristics based on its chemical structure and data from related fluoroquinolone compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are particularly informative.

Table 1: NMR Spectroscopic Data of this compound

| Nucleus | Chemical Shift (δ) ppm | Assignment (Expected) |

| ¹H NMR | 8.5 - 9.0 | H at C5 (vinylic) |

| 7.5 - 8.0 | Aromatic H | |

| 4.5 - 5.0 | H at C3 (methine) | |

| 4.0 - 4.5 | -OCH₂- protons | |

| 1.5 - 2.0 | -CH₃ protons | |

| ¹³C NMR | > 170 | C=O (carboxylic acid) |

| ~ 165 | C=O (ketone) | |

| 140 - 155 | Aromatic C-F, C-N, C-O | |

| 110 - 130 | Aromatic C-H | |

| ~ 105 | C5 (vinylic) | |

| 65 - 75 | -OCH₂- | |

| 50 - 60 | C3 (methine) | |

| 15 - 25 | -CH₃ | |

| ¹⁹F NMR | -112.3 | F at C9[3] |

| -116.7 | F at C10[3] |

Note: The expected chemical shifts are based on the analysis of similar fluoroquinolone structures and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its carboxylic acid, ketone, aromatic, and ether functionalities.

Table 2: IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| ~ 1730 | C=O stretch | Carboxylic Acid |

| ~ 1620 | C=O stretch | Ketone |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

| ~ 1280 | C-O stretch | Aryl Ether |

| ~ 1200 | C-F stretch | Aryl Fluoride |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) is a suitable technique.

Table 3: Mass Spectrometry Data of this compound

| m/z (amu) | Ion | Technique |

| 282.0572 | [M+H]⁺ | ESI-MS[4] |

| 280.0425 | [M-H]⁻ | ESI-MS |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64.

-

Relaxation delay: 1-5 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of scans: 1024 or more, depending on the sample concentration.

-

Relaxation delay: 2 seconds.

-

-

¹⁹F NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Proton decoupling may be applied to simplify the spectrum.

-

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact.

Instrumentation and Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (LC-MS/MS)

Chromatographic Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Ionization Source: Electrospray ionization (ESI) in positive and/or negative ion mode.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Gas Flow: 600-800 L/hr.

-

Collision Energy: Optimized for the fragmentation of the parent ion to produce characteristic product ions.

Workflow and Logical Relationships

The following diagrams illustrate the general workflows for spectroscopic analysis and the logical relationship in identifying an unknown compound.

References

The Advent of a Chiral Antibiotic: A Technical Guide to the Discovery and Synthetic History of Levofloxacin Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levofloxacin (B1675101), the pure S-(-)-enantiomer of the racemic ofloxacin (B1677185), stands as a significant milestone in the evolution of fluoroquinolone antibiotics. Its development through a "chiral switch" from its predecessor marked a pivotal moment in optimizing antibacterial therapy, offering enhanced potency and a favorable clinical profile. This technical guide provides an in-depth exploration of the historical journey of levofloxacin, from the foundational discoveries of quinolones to the nuanced stereochemical investigations that led to its isolation and clinical implementation. We will detail the key experimental protocols that defined its efficacy, present its mechanism of action, and summarize the quantitative data that underscore its therapeutic importance.

From Quinolone Precursors to a Racemic Breakthrough: The Genesis of Ofloxacin

The story of levofloxacin begins with the broader history of quinolone antibiotics. The first-generation quinolone, nalidixic acid, was discovered in 1962 and exhibited activity primarily against Gram-negative bacteria, though its use was limited to urinary tract infections due to modest potency and rapid resistance development. A significant advancement came with the introduction of a fluorine atom at the C-6 position and a piperazine (B1678402) ring at the C-7 position of the quinolone core, giving rise to the fluoroquinolones. Norfloxacin, patented in 1978, exemplified this new class, demonstrating a much broader spectrum of activity.

Building on this foundation, scientists at Daiichi Pharmaceutical Co., Ltd. synthesized ofloxacin in the early 1980s. Ofloxacin distinguished itself with a unique tricyclic pyridobenzoxazine skeleton, which enhanced its tissue penetration and broadened its antibacterial spectrum to include more Gram-positive organisms compared to norfloxacin. First marketed in Japan in 1985, ofloxacin was a racemic mixture, composed of two enantiomers—the S-(-)-isomer and the R-(+)-isomer—in equal amounts.

The "Chiral Switch": Unlocking the Potency of Levofloxacin

The critical breakthrough in the development of levofloxacin was the recognition that the biological activity of ofloxacin was not equally distributed between its two enantiomers. Researchers discovered that the antibacterial potency resided almost exclusively in the S-(-)-isomer. This levorotatory enantiomer, later named levofloxacin, was found to be 8 to 128 times more active against both Gram-positive and Gram-negative bacteria than its counterpart, the R-(+)-enantiomer (dextrofloxacin). This discovery prompted Daiichi to pursue a "chiral switch"—the redevelopment of a racemic drug as a single, pure enantiomer.

The mechanism of action of levofloxacin and other fluoroquinolone antimicrobials involves the inhibition of DNA gyrase (bacterial topoisomerase II), an enzyme required for DNA replication, transcription, repair, and recombination. Levofloxacin is also known to inhibit topoisomerase IV, another key enzyme in bacterial DNA processes. The S-(-)-enantiomer binds more effectively to these enzymes, explaining its superior antibacterial activity.

Synthetic Pathways to Levofloxacin Precursors

The synthesis of levofloxacin hinges on the preparation of its key chiral precursor, (S)-(-)-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid. The primary route to levofloxacin then involves the reaction of this precursor with N-methylpiperazine.

Synthesis of the Core Precursor: (S)-(-)-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid

While various synthetic routes to the core pyridobenzoxazine structure have been developed, a common strategy involves the cyclization of a substituted aminobenzoxazine with a derivative of malonic acid. The introduction of the chiral methyl group is a critical step and can be achieved through asymmetric synthesis or by resolution of a racemic intermediate.

Final Synthetic Step: Levofloxacin from its Precursor

The final step in the synthesis of levofloxacin is a nucleophilic substitution reaction where the N-methylpiperazine moiety displaces the fluorine atom at the C-10 position of the pyridobenzoxazine core.

Figure 1: Final synthetic step to Levofloxacin.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and chiral separation of levofloxacin and its precursors.

| Parameter | Value | Reference |

| Molar Mass | 361.373 g·mol⁻¹ | |

| Bioavailability | 99% | |

| Protein Binding | 31% | |

| Elimination Half-life | 6.9 hours | |

| Excretion | 83% (Kidney, mostly unchanged) |

Table 1: Pharmacokinetic Properties of Levofloxacin.

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| DMSO | 120 | 2.5 | 91.3 | |

| DMSO | 80 | Not Specified | Not Specified | |

| n-Butanol | 120-125 | 5-12 | Not Specified | |

| Neat | 70-120 | Not Specified | Not Specified |

Table 2: Synthesis of Levofloxacin from (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]benzoxazine-6-carboxylic acid and N-methylpiperazine.

| Column | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Reference |

| Chiralcel OD-H | Hexane-ethanol-acetic acid (60:40:0.1%) | 0.5 | 2.43 | |

| C18 | Methanol-water with 5 mmol/L CuSO₄ and 10 mmol/L L-isoleucine | Not Specified | 3.54 | |

| C18 | Methanol/water (20/80, v/v) with 4.0 mmol L⁻¹ [BMIM][Leu] and 3.0 mmol L⁻¹ CuSO₄ | 0.5 | 1.63 |

Table 3: Chiral Separation of Ofloxacin Enantiomers by HPLC.

Experimental Protocols

Synthesis of Levofloxacin

This protocol is based on the reaction of (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]benzoxazine-6-carboxylic acid with N-methylpiperazine in DMSO.

Materials:

-

(S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]benzoxazine-6-carboxylic acid (17.8 mmol)

-

N-methylpiperazine (37.9 mmol)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Isopropanol

Procedure:

-

A suspension of (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]benzoxazine-6-carboxylic acid in DMSO and N-methylpiperazine is prepared.

-

The reaction mixture is heated to 120°C, at which point the suspension should become a solution.

-

The reaction is monitored for completion (approximately 2.5 hours).

-

After the reaction is complete, the mixture is cooled to 70°C.

-

Isopropanol is added at 70°C.

-

The reaction mixture is slurried for 1 hour at ambient temperature.

-

The precipitate is filtered and dried overnight to obtain levofloxacin.

Purification of Levofloxacin Hemihydrate

This protocol describes the purification of crude levofloxacin to its hemihydrate form.

Materials:

-

Crude levofloxacin

-

Water

-

Activated carbon

Procedure:

-

Crude levofloxacin is dissolved in a mixture of ethanol and water.

-

Activated carbon is added, and the mixture is stirred at reflux temperature for approximately 30 minutes.

-

The hot solution is filtered to remove the activated carbon.

-

The filtrate is cooled to 5-10°C for 1 hour to induce crystallization.

-

The product is filtered and dried at 60-70°C to a constant weight to yield levofloxacin hemihydrate.

Figure 2: Experimental workflow for Levofloxacin synthesis and purification.

Logical Relationships in Levofloxacin Development

The development of levofloxacin can be viewed as a logical progression from the discovery of earlier quinolones to the application of stereochemical principles to enhance therapeutic efficacy.

Figure 3: Logical progression of Levofloxacin's development.

Conclusion

The discovery and synthesis of levofloxacin and its precursors represent a significant advancement in medicinal chemistry and drug development. The transition from the racemic ofloxacin to the single-enantiomer levofloxacin through a "chiral switch" highlights the importance of stereochemistry in pharmacology. The synthetic routes to levofloxacin are well-established, with the reaction of the key chiral precursor, (S)-(-)-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, with N-methylpiperazine being the pivotal step. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and professionals in the field of drug development. The continued study of fluoroquinolones and their derivatives holds promise for the development of new and improved antibacterial agents.

Understanding the mechanism of Levofloxacin synthesis from its Q-acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Levofloxacin (B1675101) from its key intermediate, (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid, commonly known as Q-acid. The synthesis is a critical step in the manufacturing of this widely used broad-spectrum fluoroquinolone antibiotic. This document details the underlying chemical mechanism, presents various experimental protocols with quantitative data, and outlines methods for purification and analysis.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The core chemical transformation in the synthesis of Levofloxacin from Q-acid is a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the secondary amine of N-methylpiperazine acts as a nucleophile, attacking the electron-deficient aromatic ring of the Q-acid at the C-10 position, which bears a fluorine atom as a leaving group.

The reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring of the Q-acid, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. The reaction proceeds via an addition-elimination mechanism.

Experimental Protocols

The synthesis of Levofloxacin from Q-acid can be carried out under various conditions, with the choice of solvent and temperature significantly impacting reaction time and yield. Several protocols from scientific literature and patents are summarized below.

Synthesis in Dimethyl Sulfoxide (DMSO)

This is a commonly employed method due to the high boiling point and excellent solvating properties of DMSO.

Protocol:

-

In a 2 L round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, suspend Q-acid (1 mol) in DMSO (200 ml).[1]

-

Add N-methylpiperazine (2 mol).[1]

-

Heat the reaction mixture to 80°C and maintain for the specified reaction time, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

-

Upon completion, cool the mixture and add isopropyl alcohol (1200 ml) with stirring for approximately 60 minutes at 25°C to precipitate the product.[1]

-

Filter the solid, wash with isopropyl alcohol (175 ml), and dry at 60-70°C to a constant weight to obtain crude Levofloxacin.[1]

Another protocol using DMSO involves heating the reaction mixture of Q-acid and N-methylpiperazine to 120°C. The reaction is complete in about 2.5 hours. The product is then precipitated by cooling to 70°C and adding isopropanol.[3]

Synthesis in Other Polar Solvents

Other polar aprotic solvents have also been successfully used for this synthesis.

Dimethylacetamide (DMA): A suspension of Q-acid (10 g, 35.6 mmol) in DMA (5 ml) and N-methylpiperazine (8.3 ml, 75 mmol) is heated to 110°C. The reaction is complete in about 1.5 hours. The product is isolated by cooling to 80°C, adding isopropyl alcohol (60 ml), and slurrying at ambient temperature for 3 hours before filtration.[3]

Propylene Glycol Monomethyl Ether (PGME): Q-acid (3 g, 10.67 mmol) is suspended in PGME (30 ml) with N-methylpiperazine (4.75 ml, 43 mmol). The mixture is heated to reflux for 23 hours. The product is precipitated by cooling to 90°C, adding n-heptane (10 ml), and then further cooling to 0°C.[3]

Quantitative Data

The choice of solvent, temperature, and reaction time significantly influences the yield of Levofloxacin. The following table summarizes yields obtained under different experimental conditions.

| Solvent | Temperature (°C) | Reaction Time (hours) | Molar Ratio (Q-acid:NMP) | Yield (%) | Reference |

| DMSO | 80 | 4-6 | 1:2 | ~90 | [1] |

| DMSO | 120 | 2.5 | 1:2.1 | 91.3 | [3] |

| DMA | 110 | 1.5 | 1:2.1 | 89.3 | [3] |

| PGME | Reflux (~120) | 23 | 1:4 | 77.3 | [3] |

| Isobutanol | Reflux (~108) | Not specified | 1:4 | Not specified | [3] |

| Neat (No Solvent) | Reflux | 0.67 | 1:3.4 | 76 | [3] |

Purification of Crude Levofloxacin

Crude Levofloxacin often contains impurities such as unreacted starting materials, by-products like desmethyl-levofloxacin and N-oxide levofloxacin, and residual solvent.[1] Purification is typically achieved by recrystallization.

Protocol for Recrystallization:

-

Dissolve the crude Levofloxacin (150 g) in a mixture of ethanol (B145695) (810 ml) and water (90 ml) at reflux temperature.[1]

-

Add activated carbon (10 g) and stir for 30 minutes at reflux to decolorize the solution.[1]

-

Filter the hot solution to remove the activated carbon.

-

Cool the filtrate to 5-10°C for 1 hour to induce crystallization.[1]

-

Filter the purified product, wash with cold ethanol, and dry at 60-70°C to a constant weight.[1]

The final product is often obtained as Levofloxacin hemihydrate, which has been reported to have maximum antibacterial effect.[1] The water content can be controlled by the choice of solvent system for recrystallization, with ethanol/water mixtures being effective for obtaining the hemihydrate form.[1]

Analytical Characterization

The progress of the reaction and the purity of the final product are monitored by various analytical techniques.

-

Thin Layer Chromatography (TLC): Used for monitoring the reaction progress.[1]

-

High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of Levofloxacin and quantifying impurities. A typical HPLC method might use a C18 column with a mobile phase consisting of a buffer (e.g., ammonium (B1175870) acetate (B1210297) and sodium perchlorate (B79767) in water, pH adjusted with phosphoric acid) and an organic modifier like acetonitrile.[4] Detection is commonly performed using a UV detector at wavelengths such as 294 nm or 238 nm.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR and 13C NMR): Used for structural elucidation and confirmation of the final product.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized Levofloxacin.

-

Karl Fischer Titration: To determine the water content, especially for the hemihydrate form.[1]

This technical guide provides a foundational understanding of the synthesis of Levofloxacin from its Q-acid. For industrial-scale production, further optimization of reaction conditions, solvent recovery, and waste management would be critical considerations. Researchers are encouraged to consult the cited literature for more detailed information on specific experimental procedures and analytical methods.

References

Methodological & Application

Application Note: HPLC-UV Method for the Quantification of Levofloxacin Q-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levofloxacin (B1675101), a broad-spectrum fluoroquinolone antibiotic, is widely used in the treatment of various bacterial infections. During its synthesis and storage, impurities can arise, which may affect the efficacy and safety of the drug product. One such critical process-related impurity is Levofloxacin Q-acid, also known as Levofloxacin Carboxylic Acid or Levofloxacin Impurity A.[1] Regulatory bodies require the monitoring and quantification of such impurities to ensure the quality and stability of levofloxacin formulations.

This application note details a robust and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of this compound in pharmaceutical dosage forms. The described method is sensitive, specific, and accurate, making it suitable for routine quality control and stability studies.

Chromatographic Conditions

A validated isocratic reverse-phase HPLC method is employed for the separation and quantification of Levofloxacin and its related substances, including this compound.

| Parameter | Specification |

| Instrument | Waters 2695 with PDA 2998 Detector or equivalent |

| Column | Cosmosil C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Buffer: Methanol (68:32 v/v) |

| Buffer Preparation: Dissolve 4.0 g of sodium dihydrogen phosphate (B84403) and 5 mL of triethylamine (B128534) in 500 mL of Milli-Q water, adjust pH to 6.0 with orthophosphoric acid, and dilute to 1000 mL. Filter through a 0.45 µm filter. | |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 294 nm |

| Injection Volume | 100 µL |

| Column Temperature | Ambient |

| Run Time | Sufficient to elute all components of interest |

Quantitative Data Summary

The method has been validated in accordance with ICH guidelines, demonstrating its suitability for the intended purpose. The following tables summarize the key quantitative validation parameters for this compound (Impurity A).

Table 1: Linearity Data for this compound (Impurity A) [1]

| Parameter | Value |

| Linearity Range | LOQ to 150% of the target concentration |

| Correlation Coefficient (r²) | ≥ 0.99 |

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound (Impurity A) [1]

| Parameter | Concentration (µg/mL) |

| LOD | 0.015 |

| LOQ | 0.044 |

Table 3: Accuracy (Recovery) Data for this compound (Impurity A) [1]

| Concentration Level | Mean Recovery (%) |

| LOQ | Within 80.0% to 120.0% |

| 50% | Within 90.0% to 110.0% |

| 100% | Within 98.0% to 102.0% |

| 150% | Within 98.0% to 102.0% |

Table 4: Precision Data for this compound (Impurity A) [1]

| Precision Type | Acceptance Criteria (%RSD) |

| Method Repeatability | NMT 15.0% for impurities between 0.11-0.5% |

| Intermediate Precision | Difference between results from normal and altered conditions should be within acceptance limits. |

Experimental Protocols

Standard Solution Preparation

-

This compound (Impurity A) Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent (Buffer:Methanol, 50:50 v/v) to obtain a known concentration.

-

Working Standard Solution: Further dilute the stock solution with the diluent to achieve a final concentration at the target level for analysis.

Sample Preparation (for Tablets)

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to a specified amount of Levofloxacin and transfer it to a suitable volumetric flask.

-

Add a portion of the diluent, sonicate to dissolve, and then dilute to volume with the diluent.

-

Filter the solution through a 0.45 µm nylon filter before injection into the HPLC system.

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies can be performed on the drug product.[1] Stress conditions include:

-

Acid Hydrolysis: Reflux with 0.1 M HCl.

-

Base Hydrolysis: Reflux with 0.1 M NaOH.

-

Oxidative Degradation: Treat with 3% hydrogen peroxide.

-

Thermal Degradation: Expose the solid drug to dry heat.

-

Photolytic Degradation: Expose the drug product to UV light.

The method should demonstrate the ability to separate the main drug peak from any degradation products formed.[1]

Visualizations

Caption: Experimental workflow for HPLC-UV quantification of this compound.

Caption: Relationship between Levofloxacin and this compound.

References

Application Notes and Protocols for the LC-MS/MS Analysis of Levofloxacin Q-acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of Levofloxacin Q-acid in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, also known as (S)-(-)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, is a key metabolite of the broad-spectrum fluoroquinolone antibiotic, Levofloxacin. Accurate quantification of this metabolite is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies.

Introduction

Levofloxacin is an extensively used antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. The monitoring of its metabolites, such as this compound, is essential for a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for the bioanalysis of drug metabolites. This application note outlines a robust and reproducible method for the determination of this compound in plasma or serum.

Chemical Information:

-

Compound: this compound

-

Molecular Formula: C₁₃H₉F₂NO₄

-

Molecular Weight: 281.21 g/mol

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes a simple and efficient protein precipitation method for the extraction of this compound from plasma or serum samples.

Materials:

-

Blank plasma/serum

-

This compound analytical standard

-

Levofloxacin-d8 (or other suitable internal standard)

-

Methanol (B129727) (LC-MS grade)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Spike 100 µL of blank plasma/serum with the appropriate concentration of this compound standard and a fixed concentration of the internal standard (e.g., Levofloxacin-d8).

-

Add 300 µL of ice-cold methanol to the sample.

-